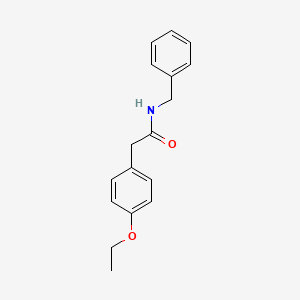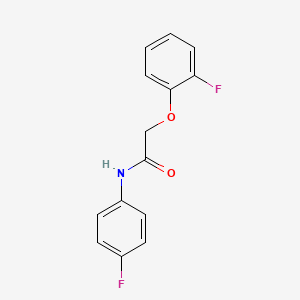
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide, also known as FTC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. FTC belongs to the class of hydrazinecarbothioamide derivatives and has been extensively studied for its biological activities.
作用机制
The exact mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways. One study showed that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases, including cancer and inflammation.
实验室实验的优点和局限性
One advantage of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide and its potential for clinical use.
合成方法
The synthesis of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide involves the reaction of 4-methyl-7-hydroxychromone-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furoyl hydrazine to form the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with carbon disulfide and sodium hydroxide.
科学研究应用
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(furan-2-carbonylamino)-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-14(20)23-13-8-10(4-5-11(9)13)17-16(24)19-18-15(21)12-3-2-6-22-12/h2-8H,1H3,(H,18,21)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVOGSBMJLAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylcarbonyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)




![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)